molecular formula C9H9Cl2NO2 B111963 3-Amino-3-(2,4-dichlorophenyl)propanoic acid CAS No. 152606-17-2

3-Amino-3-(2,4-dichlorophenyl)propanoic acid

Cat. No.: B111963
CAS No.: 152606-17-2
M. Wt: 234.08 g/mol
InChI Key: QGHQDRDWQIHGKZ-UHFFFAOYSA-N
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Description

3-Amino-3-(2,4-dichlorophenyl)propanoic acid is an organic compound with the molecular formula C9H9Cl2NO2 and a molecular weight of 234.08 g/mol This compound is characterized by the presence of an amino group and a dichlorophenyl group attached to a propanoic acid backbone

Preparation Methods

The synthesis of 3-Amino-3-(2,4-dichlorophenyl)propanoic acid typically involves the following steps:

    Synthetic Routes: One common method involves the reaction of 2,4-dichlorobenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4).

    Reaction Conditions: The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-Amino-3-(2,4-dichlorophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst to yield reduced amine derivatives.

    Substitution: The amino and dichlorophenyl groups can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.

    Common Reagents and Conditions: Typical reagents include reducing agents (LiAlH4, NaBH4), oxidizing agents (KMnO4, CrO3), and catalysts (Pd/C for hydrogenation). Reaction conditions often involve specific temperatures, solvents, and inert atmospheres to ensure desired outcomes.

    Major Products: The major products formed from these reactions include various substituted amines, carboxylic acids, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Amino-3-(2,4-dichlorophenyl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-3-(2,4-dichlorophenyl)propanoic acid involves its interaction with specific molecular targets:

Properties

IUPAC Name

3-amino-3-(2,4-dichlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c10-5-1-2-6(7(11)3-5)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGHQDRDWQIHGKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70344867
Record name 3-amino-3-(2,4-dichlorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152606-17-2
Record name 3-amino-3-(2,4-dichlorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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